

High-Resolution MS/MS Characterization of Quetiapine Impurity-N

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Compound of Interest

Compound Name: Quetiapine Impurity-N

CAS No.: 1800291-86-4

Cat. No.: B568969

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Application Note & Protocol Guide Abstract & Regulatory Context

In the impurity profiling of Quetiapine Fumarate, distinguishing between isobaric species and structurally complex oligomers is critical for ICH Q3A/B compliance. While oxidative impurities like Quetiapine N-Oxide (Impurity B/G) are common, Quetiapine Impurity N (EP designation) represents a more complex structural challenge.

Identified as the Dipiperazine Diether derivative (Chemical Name: 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol), Impurity N arises from side-reactions involving the polymerization of the piperazine-ethoxy-ethanol side chain during synthesis.

This guide provides a definitive protocol for the LC-MS/MS characterization of Impurity N, focusing on its differentiation from the API and other impurities via collision-induced dissociation (CID) pathways.

Structural Dynamics & Chemical Identity

Understanding the structural difference is the prerequisite for interpreting mass spectra.

Feature	Quetiapine (API)	Impurity N (EP)
Formula	C	C
	H	H
	N	N
	O	O
	S	S
Monoisotopic Mass	383.17 Da	539.29 Da
Precursor Ion	m/z 384.17	m/z 540.30
Structural Difference	Single piperazine-ethoxyethanol chain.	Extended chain: Contains an additional piperazine and ethyl spacer.
Key Challenge	Co-elution with other high-mass dimers.	Requires high collision energy (CE) to fragment the extended aliphatic chain.

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Critical Note: Do not confuse Impurity N with Quetiapine N-Oxide (400). Impurity N is a significantly larger molecule (540) resulting from chain extension, not simple oxidation.

Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes a High-Resolution Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, though it is adaptable to Triple Quadrupole (QqQ) for MRM quantification.

A. Sample Preparation[1][2]

- Diluent: Acetonitrile:Methanol:Water (40:40:20 v/v/v) with 0.1% Formic Acid.
- Standard Prep: Dissolve Quetiapine Fumarate API at 1.0 mg/mL. Spike Impurity N reference standard at 0.1% level (1 µg/mL).
- Stability Warning: Quetiapine is light-sensitive. Use amber glassware and analyze within 24 hours.

B. Chromatographic Conditions (UHPLC)

- Column: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).
 - Rationale: CSH particles provide better peak shape for basic compounds like Quetiapine at high pH, but low pH is preferred for MS sensitivity. We use a modified low pH method here for max ionization.
- Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B (Isocratic hold)
 - 1-15 min: 5%
 - 90% B (Linear)
 - 15-18 min: 90% B (Wash - Impurity N elutes late due to hydrophobicity)
 - 18-20 min: 5% B (Re-equilibration)
- Flow Rate: 0.4 mL/min.
- Temp: 40°C.

C. Mass Spectrometry Parameters (ESI+)

- Source: Electrospray Ionization (Positive Mode).^{[1][3]}

- Capillary Voltage: 3.0 kV.
- Cone Voltage: 40 V (Optimized to prevent in-source fragmentation of the ether linkage).
- Source Temp: 120°C.
- Desolvation Temp: 450°C.
- Acquisition Mode:
 - MS1: Full Scan
100–1000.
 - MS2 (Product Ion): Targeted MS/MS on
540.30.
- Collision Energy (CE): Stepped CE (20, 35, 50 eV).
 - Rationale: Low CE retains the large chain fragments; High CE reveals the stable thiazepine core.

Fragmentation Analysis & Mechanism

The identification of Impurity N relies on observing specific cleavage points in the extended "Dipiperazine" chain.

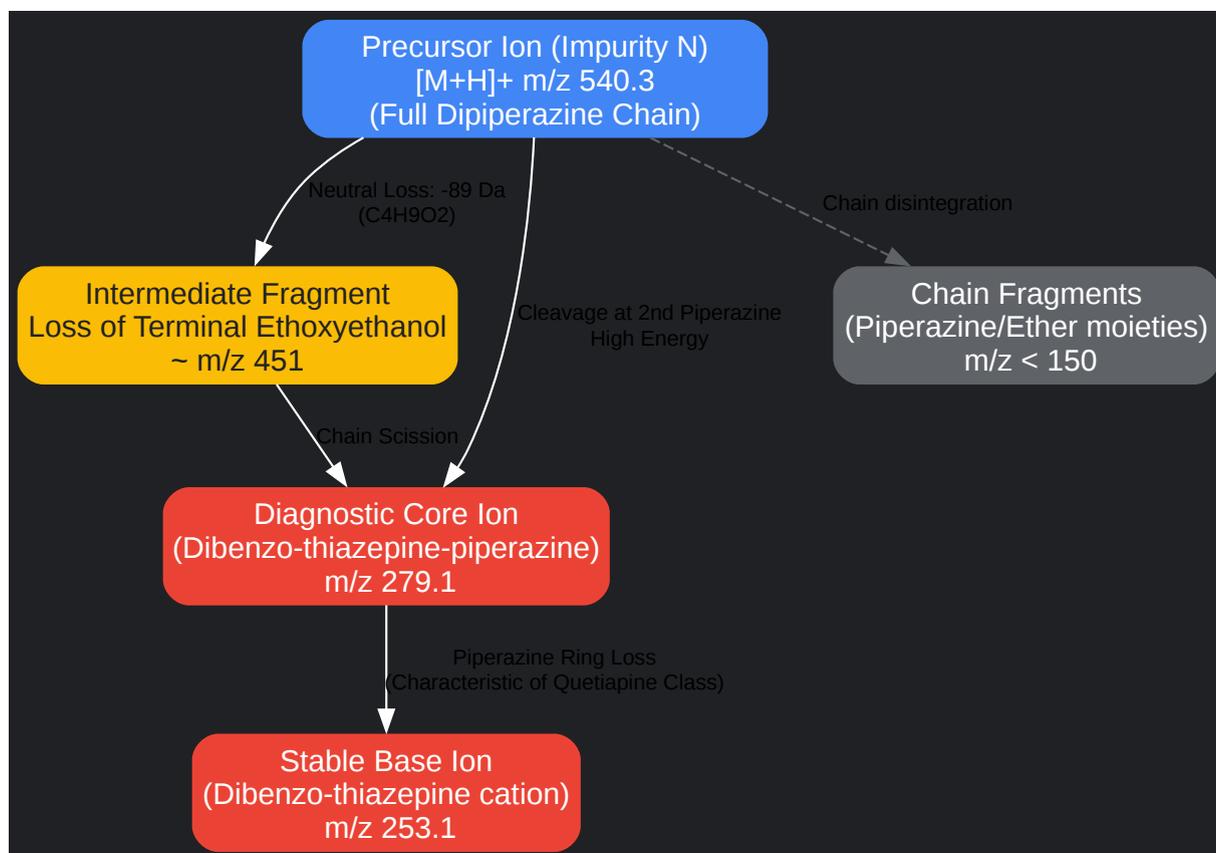
The Fragmentation Logic

- Core Retention (253, 279): Like Quetiapine, Impurity N contains the dibenzo[b,f][1,4]thiazepine ring. High energy collisions will strip the entire side chain, leaving the characteristic thiazepine cation (253) and the piperazine-thiazepine fragment (279).
- Chain Cleavage (Diagnostic Ions): The extended chain breaks at the C-N and C-O bonds.

- 279: Base peak (Dibenzo-thiazepine + Piperazine).
- 323: Dibenzo-thiazepine + Piperazine + Ethoxy chain fragment.[4]
- 450-480 range: Loss of the terminal hydroxy-ethyl group or terminal piperazine fragmentation.

Diagram: Fragmentation Pathway

The following diagram illustrates the cleavage of the Precursor (540) into its diagnostic product ions.



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Caption: ESI+ Fragmentation pathway of Quetiapine Impurity N. The persistence of m/z 279 and 253 confirms the core, while the precursor m/z 540 confirms the chain extension.

Validation & Troubleshooting (Expert Insights)

A. Distinguishing "In-Source" Artifacts

Issue: High cone voltages can cause the labile ether linkages in Impurity N to break before mass selection, mimicking Quetiapine or other smaller impurities. Solution: Perform a "Cone Voltage Ramp" experiment. If the abundance of

540 decreases while

279 increases without collision gas, your source is too harsh. Lower the Cone Voltage to 20-30V for the precursor scan.

B. System Suitability Criteria

To ensure the method is valid for releasing batches:

- Resolution:

between Quetiapine (

min) and Impurity N (

min). Impurity N is more hydrophobic due to the extra carbon backbone and will elute significantly later.

- Sensitivity: S/N > 10 for the

540

279 transition at the reporting limit (0.05%).

C. Experimental Workflow Diagram



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Caption: Step-by-step workflow for the specific isolation and characterization of Impurity N.

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